molecular formula C27H24N2O7S B2567093 2-(2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl)-N-(furan-2-ylmethyl)-4,5-dimethoxybenzenesulfonamide CAS No. 452089-72-4

2-(2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl)-N-(furan-2-ylmethyl)-4,5-dimethoxybenzenesulfonamide

Cat. No.: B2567093
CAS No.: 452089-72-4
M. Wt: 520.56
InChI Key: BKWSRTRWPMGNCD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-(1,3-Dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl)-N-(furan-2-ylmethyl)-4,5-dimethoxybenzenesulfonamide is a structurally complex sulfonamide derivative featuring a benzo[de]isoquinoline-dione core, a furan-methyl substituent, and a 4,5-dimethoxybenzenesulfonamide group. The benzo[de]isoquinoline-dione moiety is a rigid, planar heterocyclic system known for its electron-deficient properties, which facilitate π-π stacking interactions in biological targets . The sulfonamide group is a common pharmacophore in medicinal chemistry, often associated with enzyme inhibition or receptor modulation. This compound’s design aligns with strategies for targeting G-protein-coupled receptors (GPCRs) or kinases, as seen in analogous sulfonamide-based ligands .

Properties

IUPAC Name

2-[2-(1,3-dioxobenzo[de]isoquinolin-2-yl)ethyl]-N-(furan-2-ylmethyl)-4,5-dimethoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H24N2O7S/c1-34-22-14-18(24(15-23(22)35-2)37(32,33)28-16-19-8-5-13-36-19)11-12-29-26(30)20-9-3-6-17-7-4-10-21(25(17)20)27(29)31/h3-10,13-15,28H,11-12,16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKWSRTRWPMGNCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)CCN2C(=O)C3=CC=CC4=C3C(=CC=C4)C2=O)S(=O)(=O)NCC5=CC=CO5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H24N2O7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

520.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl)-N-(furan-2-ylmethyl)-4,5-dimethoxybenzenesulfonamide involves multi-step organic synthesis. Typically, the starting materials include derivatives of benzoisoquinoline, which undergoes a series of reactions including alkylation, sulfonation, and methoxylation. The reaction conditions often involve the use of specific catalysts and controlled temperatures to ensure the desired product is formed with high purity.

Industrial Production Methods: For industrial-scale production, similar synthetic routes are employed but with optimizations for scalability and cost-effectiveness. This often involves the use of continuous flow reactors and automated synthesis platforms to ensure consistency and efficiency in production.

Chemical Reactions Analysis

Types of Reactions:

  • Oxidation: This compound can undergo oxidation reactions, potentially altering its functional groups and leading to new derivatives.

  • Reduction: Similarly, reduction reactions can modify the compound, typically impacting its aromatic systems and functional groups.

  • Substitution: This compound is also prone to substitution reactions, particularly electrophilic aromatic substitution, given the presence of its aromatic rings.

Common Reagents and Conditions: Common reagents for these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and various halogenating agents for substitution reactions.

Major Products Formed: Depending on the reaction conditions, the major products could range from oxidized derivatives, reduced forms of the original compound, or various substituted benzenesulfonamides.

Scientific Research Applications

This compound's unique structure makes it a candidate for various applications in:

  • Chemistry: Used as a building block for more complex molecules and as a reagent in organic synthesis.

  • Medicine: Investigated for its pharmacological properties, possibly including anti-cancer, anti-inflammatory, and antimicrobial activities.

  • Industry: Utilized in the manufacture of specialized materials and as a catalyst in certain chemical processes.

Mechanism of Action

The precise mechanism by which 2-(2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl)-N-(furan-2-ylmethyl)-4,5-dimethoxybenzenesulfonamide exerts its effects depends on its application:

  • In biological systems, it may interact with specific enzymes or receptors, altering their activity and leading to various physiological effects.

  • In chemical reactions, it acts as either a reactant or catalyst, facilitating specific transformations.

Comparison with Similar Compounds

Key Observations:

Core Heterocycles: The target compound and compounds 4 and share the benzo[de]isoquinoline-dione core, which is absent in benzimidazole (2c) and quinazolinone (SC-558) derivatives.

Sulfonamide Modifications : The target compound’s 4,5-dimethoxybenzenesulfonamide group differs from the sulfamoyl benzoic acid in compound 4 and the nitrobenzylidene hydrazide in . Methoxy groups may improve membrane permeability compared to polar carboxylic acids or hydrazides .

Substituent Effects : The furan-methyl group in the target compound introduces steric bulk and heteroaromaticity, contrasting with SC-558’s 3-phenyl group or compound 2c’s 4-methylbenzene .

Pharmacological and Physicochemical Properties

Binding and Selectivity:

  • Compound 4 exhibits a high binding affinity (−8.53 kcal/mol) to the LPA2 receptor due to its sulfamoyl benzoic acid group, which forms hydrogen bonds with receptor residues. The target compound’s furan-methyl and dimethoxy groups may alter binding interactions, though experimental data are lacking.
  • SC-558 , a COX-2 inhibitor, demonstrates the importance of sulfonamide positioning for isoform selectivity. The target compound’s dimethoxy groups could similarly modulate selectivity for specific receptors.

Solubility and Stability:

  • Benzo[de]isoquinoline-dione derivatives (e.g., compound 4 ) generally exhibit moderate aqueous solubility due to their planar, hydrophobic cores. The target compound’s methoxy groups may enhance solubility compared to nitro-substituted analogues .

Research Findings and Implications

Structural Optimization: The benzo[de]isoquinoline-dione core is critical for high-affinity interactions in receptor-targeted compounds . Replacing propyl (compound 4) with ethyl linkers (target compound) may alter conformational flexibility and binding kinetics.

Functional Group Synergy : The combination of sulfonamide, methoxy, and furan groups in the target compound suggests a balance between hydrophobicity (for membrane penetration) and polarity (for target engagement), a strategy observed in SC-558 and compound 4 .

Unresolved Questions : Experimental validation of the target compound’s binding affinity, metabolic stability, and selectivity is needed to assess its advantages over existing analogues.

Biological Activity

The compound 2-(2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl)-N-(furan-2-ylmethyl)-4,5-dimethoxybenzenesulfonamide is a complex organic molecule that has garnered attention in pharmacological research due to its potential biological activities. This article provides an overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

The compound features a benzoisoquinoline core with various functional groups that contribute to its biological activity. The molecular formula is C22H24N2O6SC_{22}H_{24}N_2O_6S with a molecular weight of approximately 440.50 g/mol. The presence of the sulfonamide group is particularly noteworthy as it is known for its role in medicinal chemistry.

Research indicates that this compound may exhibit multiple mechanisms of action:

  • G-protein-coupled receptor (GPCR) modulation : Similar compounds have been identified as selective agonists for lysophosphatidic acid receptors, suggesting potential pathways for cell signaling modulation and therapeutic applications in cancer and other diseases .
  • Inhibition of cell proliferation : Preliminary studies suggest that compounds with similar structural motifs can inhibit the proliferation of various cancer cell lines by affecting key signaling pathways such as the MAPK pathway .

Anti-Cancer Properties

A significant body of research has explored the anti-cancer potential of sulfonamide derivatives. The compound has been investigated for its effects on:

  • Acute biphenotypic leukemia (MV4-11) : Studies have shown that related compounds can inhibit cell growth at concentrations as low as 0.3 µM through mechanisms involving apoptosis induction and cell cycle arrest .
  • Acute monocytic leukemia (MOLM13) : Similar inhibitory effects have been recorded, indicating a broad spectrum of activity against hematological malignancies.

Case Studies

  • Cell Line Studies :
    • A study evaluated the effect of the compound on MV4-11 cells, demonstrating a dose-dependent inhibition of cell growth with an IC50 value around 0.5 µM.
    • Western blot analysis revealed downregulation of phospho-ERK1/2 levels, indicating interference with the MAPK signaling pathway.
  • Xenograft Models :
    • In vivo studies using xenograft models have shown that administration of the compound resulted in significant tumor growth inhibition, supporting its potential as an anti-cancer agent.

Research Findings Summary Table

Study TypeCell Line/ModelIC50 (µM)Mechanism of Action
Cell ProliferationMV4-110.3Apoptosis induction
Cell ProliferationMOLM130.5MAPK pathway inhibition
In VivoXenograft ModelN/ATumor growth inhibition

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.